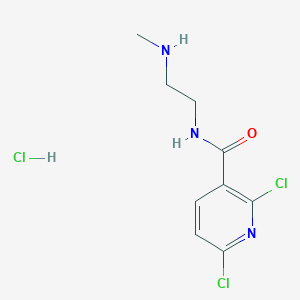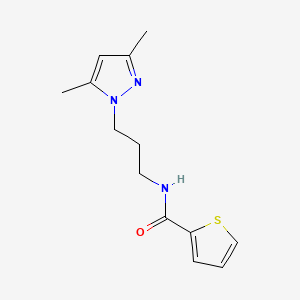
Silane, (2,5-diiodo-1,4-phenylene)bis[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (2,5-diiodo-1,4-phenylene)bis[trimethyl-] is a chemical compound with the molecular formula C12H20I2Si2 and a molecular weight of 474.27 g/mol It is characterized by the presence of two iodine atoms and two trimethylsilyl groups attached to a phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,5-diiodo-1,4-phenylene)bis[trimethyl-] typically involves the iodination of 1,4-bis(trimethylsilyl)benzene. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the 2 and 5 positions of the phenylene ring. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid, in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (2,5-diiodo-1,4-phenylene)bis[trimethyl-] undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding silanols or siloxanes.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, peracids, or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atoms.
Oxidation Reactions: Products include silanols or siloxanes.
Reduction Reactions: Products include the hydrogenated form of the compound.
Applications De Recherche Scientifique
Silane, (2,5-diiodo-1,4-phenylene)bis[trimethyl-] has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Employed in the development of bioactive compounds and as a labeling reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic agents.
Mécanisme D'action
The mechanism of action of Silane, (2,5-diiodo-1,4-phenylene)bis[trimethyl-] involves its interaction with various molecular targets and pathways. The compound’s iodine atoms and trimethylsilyl groups play a crucial role in its reactivity and interactions. The iodine atoms can participate in halogen bonding, while the trimethylsilyl groups can enhance the compound’s lipophilicity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Lacks the iodine atoms, making it less reactive in substitution reactions.
1,4-Diiodobenzene: Lacks the trimethylsilyl groups, resulting in different physical and chemical properties.
1,4-Bis(trimethylsilyl)-2,5-dibromobenzene: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and applications.
Uniqueness
Silane, (2,5-diiodo-1,4-phenylene)bis[trimethyl-] is unique due to the presence of both iodine atoms and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H20I2Si2 |
|---|---|
Poids moléculaire |
474.27 g/mol |
Nom IUPAC |
(2,5-diiodo-4-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H20I2Si2/c1-15(2,3)11-7-10(14)12(8-9(11)13)16(4,5)6/h7-8H,1-6H3 |
Clé InChI |
ORBCRPGXGNWETM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(=C(C=C1I)[Si](C)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


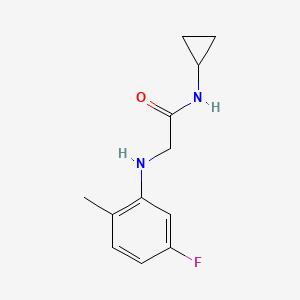
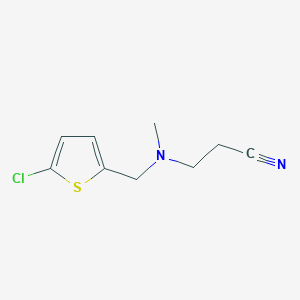

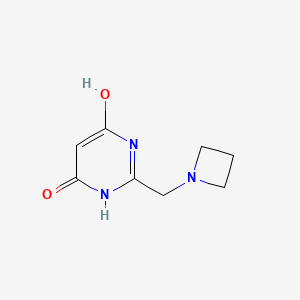

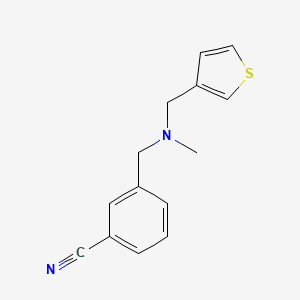

![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B14904796.png)
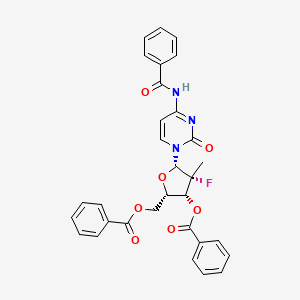
![4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B14904806.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid](/img/structure/B14904815.png)
![N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14904833.png)
